molecular formula C22H23ClFN3O3 B11433930 3-(5-Chloro-4-{[(4-fluorophenyl)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid

3-(5-Chloro-4-{[(4-fluorophenyl)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid

Cat. No.: B11433930
M. Wt: 431.9 g/mol
InChI Key: DVLBBESTJWLSRY-UHFFFAOYSA-N
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Description

3-(5-Chloro-4-{[(4-fluorophenyl)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridazinone ring, an adamantane moiety, and a carboxylic acid group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-4-{[(4-fluorophenyl)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid typically involves multiple steps, including the formation of the pyridazinone ring and the introduction of the adamantane and carboxylic acid groups. Common synthetic routes may involve:

    Formation of the Pyridazinone Ring: This step often involves the reaction of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Adamantane Moiety: This can be achieved through nucleophilic substitution reactions where an adamantane derivative reacts with the pyridazinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-4-{[(4-fluorophenyl)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

3-(5-Chloro-4-{[(4-fluorophenyl)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-4-{[(4-fluorophenyl)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride
  • 5-[4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2-furaldehyde

Uniqueness

3-(5-Chloro-4-{[(4-fluorophenyl)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid is unique due to its specific combination of structural features, including the pyridazinone ring, adamantane moiety, and carboxylic acid group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H23ClFN3O3

Molecular Weight

431.9 g/mol

IUPAC Name

3-[5-chloro-4-[(4-fluorophenyl)methylamino]-6-oxopyridazin-1-yl]adamantane-1-carboxylic acid

InChI

InChI=1S/C22H23ClFN3O3/c23-18-17(25-10-13-1-3-16(24)4-2-13)11-26-27(19(18)28)22-8-14-5-15(9-22)7-21(6-14,12-22)20(29)30/h1-4,11,14-15,25H,5-10,12H2,(H,29,30)

InChI Key

DVLBBESTJWLSRY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NCC5=CC=C(C=C5)F)Cl)C(=O)O

Origin of Product

United States

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